molecular formula C14H10BrNO5 B14662703 (4-Bromophenyl)methyl 4-nitrophenyl carbonate CAS No. 38065-38-2

(4-Bromophenyl)methyl 4-nitrophenyl carbonate

Cat. No.: B14662703
CAS No.: 38065-38-2
M. Wt: 352.14 g/mol
InChI Key: RIHUSBLHXQIMAP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl 4-nitrophenyl carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a bromophenyl group and a nitrophenyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of (4-Bromophenyl)methanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group in the nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbonate linkage can be hydrolyzed under acidic or basic conditions to yield (4-Bromophenyl)methanol and 4-nitrophenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Various substituted (4-Bromophenyl)methyl derivatives.

    Reduction: (4-Bromophenyl)methyl 4-aminophenyl carbonate.

    Hydrolysis: (4-Bromophenyl)methanol and 4-nitrophenol.

Scientific Research Applications

Chemistry: (4-Bromophenyl)methyl 4-nitrophenyl carbonate is used as an intermediate in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution and reduction reactions.

Biology and Medicine:

Industry: In materials science, this compound can be used in the synthesis of polymers and other advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyl 4-nitrophenyl carbonate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine.

Comparison with Similar Compounds

  • (4-Bromophenyl)methyl 4-bromobenzoate
  • 4-Bromophenyl (chloromethyl) carbonate

Comparison: (4-Bromophenyl)methyl 4-nitrophenyl carbonate is unique due to the presence of both a bromophenyl and a nitrophenyl group. This combination allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, compounds like (4-Bromophenyl)methyl 4-bromobenzoate and 4-Bromophenyl (chloromethyl) carbonate may have more limited reactivity due to the absence of the nitro group.

Properties

CAS No.

38065-38-2

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

(4-bromophenyl)methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C14H10BrNO5/c15-11-3-1-10(2-4-11)9-20-14(17)21-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2

InChI Key

RIHUSBLHXQIMAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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